molecular formula C14H18N2O5 B4194605 2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid

2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid

Cat. No. B4194605
M. Wt: 294.30 g/mol
InChI Key: OFAYKOGBFKCYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid is a chemical compound that is commonly used in scientific research. This compound is also known as N-(2-nitrophenyl)-2-isopropyl-5-oxo-5-phenylpentanamide or NIPAA. The compound has a molecular weight of 365.4 g/mol and a chemical formula of C19H20N2O5. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Mechanism of Action

The mechanism of action of 2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid is through the inhibition of proteases. The compound binds to the active site of the enzyme, preventing it from breaking down proteins. This inhibition can be reversible or irreversible depending on the specific protease being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid are dependent on the specific protease being inhibited. In general, the inhibition of proteases can lead to a decrease in the breakdown of proteins, which can have a variety of effects on cellular processes. For example, the inhibition of proteases involved in the immune response can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid in lab experiments is its specificity for proteases. The compound can be used to selectively inhibit certain proteases, allowing researchers to study their function without affecting other enzymes. However, the compound can also have off-target effects, leading to unintended consequences in some experiments.

Future Directions

There are many potential future directions for the use of 2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid in scientific research. One area of interest is in the study of proteases involved in cancer progression. The compound could be used to inhibit these proteases, potentially leading to the development of new cancer therapies. Additionally, the compound could be used in the study of other diseases involving proteases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid is widely used in scientific research as a tool to study various biochemical and physiological processes. One of the most common applications of this compound is in the study of proteases, which are enzymes that break down proteins. The compound is used to inhibit the activity of proteases, allowing researchers to study their function and role in various diseases.

properties

IUPAC Name

5-(2-nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(2)10(14(18)19)7-8-13(17)15-11-5-3-4-6-12(11)16(20)21/h3-6,9-10H,7-8H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAYKOGBFKCYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)NC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitroanilino)-5-oxo-2-propan-2-ylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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